molecular formula C14H11NO4 B079118 Benzoylpas CAS No. 13898-58-3

Benzoylpas

Cat. No.: B079118
CAS No.: 13898-58-3
M. Wt: 257.24 g/mol
InChI Key: GNZCRYWFWKFIDM-UHFFFAOYSA-N
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Description

Benzamidosalicylate is a chemical compound with the molecular formula C14H11NO4. It is known for its analgesic and anti-inflammatory properties

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its effects on biological systems, including its potential as an anti-inflammatory agent.

    Medicine: Explored for its analgesic properties and potential use in pain management.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzamidosalicylate can be synthesized through the reaction of benzoyl chloride with p-aminobenzoic acid . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of benzamidosalicylate may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization.

Types of Reactions:

    Oxidation: Benzamidosalicylate can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products Formed: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Mechanism of Action

The mechanism of action of benzamidosalicylate involves its interaction with molecular targets such as cyclooxygenase enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Similar Compounds:

    Salicylic Acid: Known for its use in pain relief and anti-inflammatory treatments.

    Aspirin (Acetylsalicylic Acid): Widely used as an analgesic and anti-inflammatory drug.

    Ibuprofen: Another common nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness: Benzamidosalicylate is unique in its specific molecular structure, which allows it to interact with biological targets in a distinct manner compared to other similar compounds. Its combination of benzoyl and salicylate groups contributes to its unique pharmacological profile .

Properties

13898-58-3

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

4-benzamido-2-hydroxybenzoic acid

InChI

InChI=1S/C14H11NO4/c16-12-8-10(6-7-11(12)14(18)19)15-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,15,17)(H,18,19)

InChI Key

GNZCRYWFWKFIDM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O

13898-58-3
528-96-1

Related CAS

528-96-1 (calcium salt)
5631-00-5 (calcium salt/solvate)

synonyms

4-(benzoylamino)-2-hydroxybenzoic acid
4-(benzoylamino)-2-hydroxybenzoic acid, calcium salt
4-benzamidosalicylic acid
Bepask
para-benzoylaminosalicylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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